Leptomycin B

Descripción general

Descripción

La Leptomycin B es un metabolito secundario producido por especies de Streptomyces. Se descubrió inicialmente como un potente compuesto antifúngicoEste compuesto tiene implicaciones significativas en varios campos, incluida la biología, la medicina y la industria .

Métodos De Preparación

La Leptomycin B se aísla típicamente de especies de Streptomyces. La preparación implica cultivar las bacterias en condiciones específicas para producir el compuesto. El proceso de aislamiento incluye la extracción con solventes orgánicos, seguida de la purificación utilizando técnicas cromatográficas. El compuesto se caracteriza luego utilizando métodos espectroscópicos como la resonancia magnética nuclear y la espectrometría de masas .

Análisis De Reacciones Químicas

La Leptomycin B se somete a varios tipos de reacciones químicas, que incluyen:

Adición de Michael: El compuesto reacciona con nucleófilos a través de un mecanismo de adición de Michael, particularmente en su porción de δ-lactona α, β-insaturada.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen nucleófilos como tioles y aminas, y las reacciones se llevan a cabo típicamente en condiciones suaves para preservar la integridad del compuesto. Los principales productos formados a partir de estas reacciones incluyen versiones modificadas de this compound con actividades biológicas alteradas .

Aplicaciones Científicas De Investigación

Cancer Therapy

Leptomycin B has been extensively studied for its anti-cancer properties, particularly in various types of malignancies.

Case Studies

- Gastric Carcinoma : A study demonstrated that this compound inhibited proliferation, migration, and invasion of gastric carcinoma cells (HGC-27 and AGS) through autophagy impairment. The treatment led to increased levels of autophagy-related proteins LC3-II and p62, indicating disrupted autophagic degradation .

- Non-Small Cell Lung Cancer : Research indicated that combining this compound with gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, enhanced cytotoxic effects in A549 cells by overcoming drug resistance. The combination therapy showed a synergistic effect, suggesting that this compound can potentiate the efficacy of existing cancer treatments .

Cellular Biology Research

This compound serves as a valuable tool in cellular biology for studying nucleocytoplasmic transport mechanisms.

Impact on Protein Localization

By inhibiting CRM1, this compound facilitates the accumulation of proteins like p53 within the nucleus. This property is exploited to investigate the roles of various proteins in cellular processes such as apoptosis and cell cycle regulation .

Experimental Applications

- p53 Stabilization : In cervical cancer cell lines, this compound increased the transcriptional activity of p53, leading to enhanced apoptosis in a p53-dependent manner. This application underscores its potential for developing targeted therapies that exploit p53 pathways .

- MAPKAP Kinase 2 : Studies have shown that this compound affects the phosphorylation-dependent nuclear export of MAPKAP kinase 2, providing insights into signaling pathways involved in stress responses .

Drug Development

This compound has been instrumental in drug development research aimed at improving therapeutic efficacy while minimizing side effects.

Derivatives Development

Due to dose-limiting toxicities observed in clinical trials with this compound, researchers have developed semi-synthetic derivatives that retain anti-cancer activity but exhibit better tolerance in vivo. These derivatives are being explored for their potential to treat various cancers with fewer side effects .

Mecanismo De Acción

La Leptomycin B ejerce sus efectos uniéndose específicamente a la proteína de mantenimiento de la región cromosómica 1 en el residuo de cisteína 528. Esta unión inhibe la interacción entre la proteína de mantenimiento de la región cromosómica 1 y las proteínas que contienen una señal de exportación nuclear, bloqueando así su exportación del núcleo al citoplasma . Esta inhibición conduce a la acumulación nuclear de proteínas que se trasladan entre el citosol y el núcleo, como el sensor de ADN sintetasa cíclica GMP-AMP y la serina cinasa interleucina-1 receptor asociada a la quinasa 1 .

Comparación Con Compuestos Similares

La Leptomycin B es única en su potente e específica inhibición de la exportación nuclear. Los compuestos similares incluyen:

Anguinomicina A: Otro inhibidor de la exportación nuclear que se une a la proteína de mantenimiento de la región cromosómica 1 a través de un mecanismo similar.

Ratjadona A: Un compuesto con una estructura y mecanismo de acción similares a la this compound.

Inhibidores selectivos de la exportación nuclear (SINE) Compuestos: Estos compuestos, como KPT-185, KPT-335 y KPT-350, se dirigen a la proteína de mantenimiento de la región cromosómica 1, pero son lentamente reversibles en comparación con la unión irreversible de la this compound

La this compound destaca por su unión irreversible a la proteína de mantenimiento de la región cromosómica 1, lo que la convierte en un inhibidor altamente efectivo de la exportación nuclear .

Propiedades

Número CAS |

87081-35-4 |

|---|---|

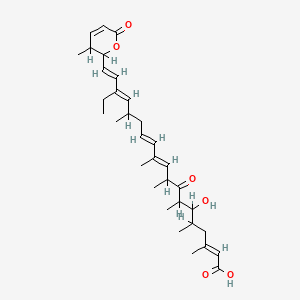

Fórmula molecular |

C33H48O6 |

Peso molecular |

540.7 g/mol |

Nombre IUPAC |

(2E,10E,12E,16E,18E)-17-ethyl-6-hydroxy-3,5,7,9,11,15-hexamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid |

InChI |

InChI=1S/C33H48O6/c1-9-28(14-15-29-24(5)13-16-31(36)39-29)19-22(3)12-10-11-21(2)17-25(6)32(37)27(8)33(38)26(7)18-23(4)20-30(34)35/h10-11,13-17,19-20,22,24-27,29,33,38H,9,12,18H2,1-8H3,(H,34,35)/b11-10+,15-14+,21-17+,23-20+,28-19+ |

Clave InChI |

YACHGFWEQXFSBS-SAYXANOCSA-N |

SMILES |

CCC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1C(C=CC(=O)O1)C |

SMILES isomérico |

CC/C(=C\C(C)C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C=C/C1C(C=CC(=O)O1)C |

SMILES canónico |

CCC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1C(C=CC(=O)O1)C |

Apariencia |

Solid powder |

Key on ui other cas no. |

87081-35-4 |

Pictogramas |

Flammable; Acute Toxic; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2,10,12,16,18-nonadecapentaenoic acid, 19-(3,6-dihydro-3-methyl-6-oxo-2H-pyran-2-yl)-17-ethyl-6-hydroxy-3,5,7,9,11,15-hexamethyl-8-oxo- CI 940 CI-940 elactocin leptomycin B PD 114720 PD-114,720 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Leptomycin B directly interacts with and inhibits CRM1 (Chromosomal Region Maintenance 1), also known as exportin 1, a protein crucial for nuclear export. [, , , ]

A: this compound forms a covalent bond with a cysteine residue (Cys528) within the nuclear export signal (NES) binding groove of CRM1. This interaction is further stabilized by subsequent hydrolysis of LMB's lactone ring, ultimately blocking the binding of cargo proteins to CRM1 for nuclear export. []

ANone: Inhibiting CRM1 with LMB traps proteins containing a leucine-rich NES within the nucleus. This nuclear retention can have diverse effects, including:

* **Activation of tumor suppressor pathways:** LMB can lead to nuclear accumulation and activation of p53, a critical tumor suppressor, inducing cell cycle arrest and apoptosis in some cancer cells. [, , , , , , ] * **Disruption of viral replication:** Several viruses, including HIV and FIV, rely on CRM1 for exporting viral proteins or RNA. LMB treatment can disrupt these processes, inhibiting viral replication. [, , ] * **Altered localization of signaling proteins:** LMB can alter the subcellular localization of various signaling proteins, impacting cellular processes like proliferation, differentiation, and stress responses. [, , , , ]A: While LMB primarily targets nuclear export, research indicates that inhibiting nuclear export can indirectly influence nuclear import rates for proteins that shuttle between the nucleus and cytoplasm. This effect is likely due to the interconnected nature of nuclear import and export processes. []

A: The molecular formula of this compound is C29H38O6, and its molecular weight is 482.6 g/mol. []

A: The absolute stereochemistry of LMB has been determined using nuclear magnetic resonance (NMR) spectroscopy, with comparisons drawn to a related compound, callystatin A. This analysis, combined with total synthesis efforts, confirmed the absolute configuration of its stereocenters. []

ANone: The provided research primarily focuses on the biological activity and mechanism of action of this compound. There is limited information on its material compatibility and stability under various conditions.

A: While the provided research doesn't delve into specific LMB analogs, studies with related compounds and LMB derivatives generated through microbial conversion suggest modifications can alter its potency and potentially its interactions with CRM1. []

A: In vitro studies demonstrate that LMB can inhibit the proliferation, migration, and invasion of various cancer cell lines, including gastric carcinoma cells. This anti-cancer activity is suggested to be linked to interference with autophagy function. [] LMB also shows synergistic effects with other chemotherapeutic agents like doxorubicin in preclinical models of lung cancer. [, ]

A: One study identified a this compound resistance gene in Schizosaccharomyces pombe that encodes a protein similar to mammalian P-glycoproteins, which are known to efflux drugs from cells. This finding suggests that drug efflux could contribute to LMB resistance. [] Additionally, some cancer cells, particularly those with wild-type p53, show resistance to LMB treatment. []

A: The research mentions Selinexor as an example of a clinically tested CRM1 inhibitor. It's crucial to note that while Selinexor and LMB share the same target, their binding modes, pharmacokinetic properties, and potential off-target effects might differ. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.